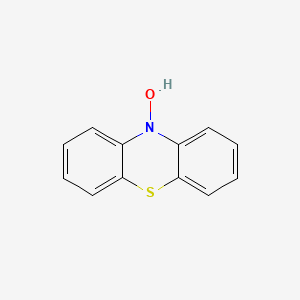

9-Hydroxyphenothiazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57074-86-9 |

|---|---|

Molecular Formula |

C12H9NOS |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

10-hydroxyphenothiazine |

InChI |

InChI=1S/C12H9NOS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,14H |

InChI Key |

LHKPNMCLSBQCDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Hydroxyphenothiazine and Its Analogues

Direct Functionalization Approaches for 9-Hydroxylation

The direct introduction of a hydroxyl group at the 9-position of the phenothiazine (B1677639) nucleus presents a formidable challenge due to the electron-rich nature of the heterocyclic system, which can lead to multiple side reactions and a lack of regioselectivity. Research in this area is ongoing, with a focus on achieving controlled and selective hydroxylation.

Regioselective Hydroxylation Strategies on the Phenothiazine Scaffold

Achieving regioselective hydroxylation at the C9 position of the phenothiazine scaffold is a nuanced synthetic challenge. The electron-donating character of the nitrogen and sulfur heteroatoms activates the aromatic rings towards electrophilic substitution, often leading to a mixture of isomers. However, specific strategies can be employed to direct functionalization. One notable, albeit indirect, approach involves the synthesis of 9-substituted phenothiazin-3- and 7-ols. A key method in this regard is the Mine's condensation , which utilizes the reaction of a substituted 2-aminobenzenethiol with a functionalized quinone. For instance, the condensation of chlorohydroquinone (B41787) with the zinc salt of 2-amino-4-bromobenzenethiol (B31654) in an oxygen stream using ethanol (B145695) as a solvent has been reported to yield 9-substituted phenothiazin-7-ols researchgate.net. While this method does not directly yield 9-hydroxyphenothiazine, the introduction of a substituent at the 9-position provides a handle for further synthetic transformations that could potentially lead to the desired hydroxylated product.

The direct C-H hydroxylation of phenothiazine at the 9-position remains an area of active investigation, with catalytic systems being explored to achieve high regioselectivity.

Precursor-Based Synthesis of this compound

A more common and controlled approach to the synthesis of this compound involves the construction of the tricyclic system from precursors that already contain the desired hydroxyl group or a precursor to it. This strategy circumvents the challenges of direct hydroxylation on the pre-formed phenothiazine ring.

One potential precursor-based route involves the cyclization of a suitably substituted diphenylamine (B1679370) or diphenyl sulfide (B99878). For example, a 2-amino-2'-hydroxydiphenyl sulfide derivative could be cyclized to form the phenothiazine ring system with the hydroxyl group in the desired position. The specific substitution pattern on the aromatic rings of the precursor is crucial for directing the cyclization to yield the 9-hydroxy isomer.

Synthesis of Substituted this compound Derivatives

The therapeutic and material properties of this compound can be fine-tuned by introducing various substituents on the nitrogen atom or the aromatic rings. These modifications can significantly impact the compound's biological activity, solubility, and electronic properties.

N-Substitution Strategies in Hydroxylated Phenothiazines

The nitrogen atom of the phenothiazine ring is a common site for synthetic modification. N-substitution of a hydroxylated phenothiazine can be achieved through various alkylation and acylation reactions. Typically, the phenothiazine nitrogen is first deprotonated with a strong base, such as sodium hydride or an organolithium reagent, to form the corresponding anion, which then acts as a nucleophile.

A general procedure for N-alkylation involves reacting the hydroxylated phenothiazine with an alkyl halide (e.g., chloroacetyl chloride, dodecyl iodide) in the presence of a base like triethylamine (B128534) or potassium carbonate in a suitable solvent such as dry tetrahydrofuran (B95107) (THF) or benzene (B151609) researchgate.netscholarsresearchlibrary.comnih.govnih.gov. Microwave-assisted N-alkylation has also been reported as a green chemistry approach, offering good yields in shorter reaction times nih.gov.

| Reagent 1 | Reagent 2 | Base | Solvent | Conditions | Product | Reference |

| Phenothiazine | Chloroacetyl chloride | Triethylamine | Dry THF | Room Temperature, 3 hr | 10-Chloroacetylphenothiazine | scholarsresearchlibrary.com |

| Phenothiazine | Chloroacetyl chloride | Triethylamine | Dry Benzene | 0-50°C, reflux 3-4 hr | N-(2-Chloroacetyl) phenothiazine | nih.gov |

| 2-Acetylphenothiazine | Dodecyl iodide | Tert-butyl ammonium (B1175870) iodide (catalyst) | Heterogeneous basic medium | - | N-Dodecyl-2-acetylphenothiazine | nih.gov |

This table represents general N-alkylation strategies on the phenothiazine scaffold, which are applicable to hydroxylated derivatives.

Ring-Substituted Hydroxyphenothiazine Syntheses

The introduction of substituents onto the aromatic rings of the phenothiazine nucleus can be accomplished either by starting with appropriately substituted precursors or by direct electrophilic substitution on the pre-formed ring system. The directing effects of the hydroxyl group and the heteroatoms must be considered to predict the regiochemical outcome of such reactions.

For instance, the synthesis of 8-substituted phenothiazine derivatives has been achieved from 2-arylaminobenzal-2-(3',5'-dimethyl-4'-ethoxycarbonyl pyrrole) hydrazines in the presence of sulfur and iodine derpharmachemica.com. While this example does not directly produce a 9-hydroxy derivative, it illustrates a strategy for introducing substituents on one of the benzene rings, which could be adapted for the synthesis of ring-substituted hydroxyphenothiazines.

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods for C-H functionalization, which offer more efficient and environmentally benign routes to complex molecules. While specific applications to the synthesis of this compound are still emerging, several catalytic strategies hold promise.

Gold-catalyzed C-H functionalization of N-protected phenothiazines with aryldiazoacetates has been reported to occur with high regioselectivity, favoring the C3 and C7 positions researchgate.net. While this does not directly address the 9-position, it demonstrates the potential of transition metal catalysis to achieve regioselective C-H functionalization on the phenothiazine core. Further development of ligands and catalytic systems could potentially steer the reaction towards the desired 9-position.

Iron-catalyzed domino C-S/C-N cross-coupling reactions have been developed as an environmentally benign method for the synthesis of the phenothiazine scaffold itself researchgate.net. Adapting such methods to use precursors bearing a hydroxyl group could provide a novel and efficient route to this compound and its derivatives.

The application of photocatalysis is another burgeoning area. Phenothiazine sulfoxides have been shown to act as active photocatalysts for the synthesis of γ-lactones semanticscholar.org. The inherent photochemical properties of the phenothiazine core suggest that photocatalytic methods for direct C-H hydroxylation could be a viable future strategy.

Transition Metal-Mediated Cyclization and Functionalization Reactions

Transition metals, particularly iron and palladium, play a pivotal role in the contemporary synthesis of phenothiazines. They catalyze key bond-forming reactions—specifically carbon-sulfur (C-S) and carbon-nitrogen (C-N) cross-couplings—that are essential for constructing the characteristic tricyclic structure of phenothiazine.

An environmentally favorable and efficient approach for synthesizing the phenothiazine skeleton involves a domino or tandem iron-catalyzed C-S/C-N cross-coupling reaction. acs.orgresearchgate.net This methodology addresses several limitations of earlier synthetic routes that used palladium or copper, such as long reaction times, poor regioselectivity, and limited substrate scope. acs.orgresearchgate.net

The process typically involves the reaction of an ortho-aminothiophenol derivative with an ortho-dihaloarene. Iron catalysts, such as simple iron salts (e.g., FeSO₄·7H₂O) or non-toxic and economical ferric citrate, facilitate a sequential formation of a C-S bond followed by an intramolecular C-N bond, leading directly to the phenothiazine ring system. researchgate.netresearchgate.netbenthamdirect.com This one-pot procedure is notable for its atom economy, as it often avoids the need for protecting groups on the amine, streamlining the synthetic sequence. benthamdirect.com The reaction conditions are generally tolerant of a variety of functional groups, including halogens, methyl, and trifluoromethyl groups. researchgate.netresearchgate.net

Table 1: Comparison of Catalysts in Phenothiazine Synthesis

| Catalyst System | Key Advantages | Reaction Type | Ref. |

|---|---|---|---|

| Iron (e.g., Ferric Citrate) | Environmentally benign, economical, high regioselectivity, no ligand required. | Tandem C-S/C-N Cross-Coupling | researchgate.netbenthamdirect.com |

| Palladium (e.g., Pd(OAc)₂) | High efficiency, broad substrate scope, well-established methodology. | Buchwald-Hartwig Amination | researchgate.netresearchgate.net |

| Copper (e.g., CuI) | Traditional catalyst, useful in specific ligand-free cascade reactions. | Cascade C-S/C-N Coupling | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in organic synthesis and have been extensively applied to the formation of phenothiazine derivatives. mdpi.com

The Buchwald-Hartwig amination is particularly effective for the crucial C-N bond formation step. This reaction can be used to cyclize suitably substituted diphenyl sulfide precursors to form the phenothiazine core. researchgate.net It is also employed to introduce nitrogen-containing substituents at the N-10 position of a pre-formed phenothiazine ring, allowing for the synthesis of a vast library of analogues. researchgate.net For example, 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline and 10-(pyren-1-yl)-10H-phenothiazine have been synthesized via Buchwald-Hartwig C-N coupling, using palladium catalysts modulated by electron-rich ligands. researchgate.net

The Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds, is primarily used for the functionalization of the phenothiazine scaffold. This reaction allows for the introduction of aryl or other organic groups onto the benzene rings of the phenothiazine structure. For instance, palladium-catalyzed Suzuki-Miyaura reactions have been used to synthesize benzo[a]phenothiazine derivatives by coupling a chloro-substituted phenothiazinone with various phenylboronic acids. researchgate.net

These palladium-catalyzed methods are highly valued in pharmaceutical chemistry for their reliability and ability to construct complex molecules with high precision. mdpi.comorgsyn.org

Development of New Methodologies for Phenothiazine Derivatives

Research into the synthesis of phenothiazines continues to yield innovative methods that offer advantages in terms of efficiency, sustainability, and access to novel structures. These emerging strategies often seek to minimize the use of heavy metals or to activate different types of chemical bonds.

Recent advancements include:

Transition-Metal-Free Synthesis : An efficient method for synthesizing N-arylphenothiazines has been developed that proceeds without any transition metal catalyst. acs.org This approach utilizes the generation of aryne intermediates from o-silyaryl triflates. The aryne undergoes thioamination, followed by a sequence of N- and S-arylation steps to construct the final product. acs.org

Rhodium and Copper Co-catalyzed Reactions : A one-pot tandem procedure has been reported that involves a rhodium-catalyzed C-H thiolation of an acetanilide (B955) with a 2-bromothiophenol, followed by a copper-catalyzed intramolecular C-N amination to yield the phenothiazine derivative. semanticscholar.org

Green Chemistry Approaches : In line with the principles of sustainable chemistry, new methods are being explored that reduce waste and energy consumption. These include microwave-assisted and ultrasound-assisted reactions, which can accelerate reaction times and improve yields. researchgate.net

Photochemical and Electrochemical Methods : The functionalization of phenothiazines, particularly for N-arylation, is being explored through electrochemical and photochemical methods. These techniques offer alternative ways to activate the phenothiazine core for C-N bond formation.

Table 2: Overview of Selected Modern Synthetic Methodologies for Phenothiazines

| Methodology | Key Features | Bond Formation Strategy | Ref. |

|---|---|---|---|

| Aryne Chemistry | Transition-metal-free, uses modular and readily available precursors. | Sequential thioamination, N-arylation, and S-arylation. | acs.org |

| Rh/Cu Catalysis | One-pot tandem reaction, utilizes C-H activation. | C-H thiolation followed by intramolecular C-N amination. | semanticscholar.org |

| Iodide-Mediated Annulation | Oxidative three-component reaction. | Iodide-mediated C-N bond formation. | dntb.gov.ua |

| Microwave/Ultrasound | Green chemistry approach, rapid reaction times, improved energy efficiency. | Acceleration of traditional cyclization or coupling reactions. | researchgate.net |

These developing methodologies highlight the ongoing efforts to refine the synthesis of phenothiazines, making the process more efficient, economical, and environmentally sustainable while expanding the range of accessible chemical structures.

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Hydroxyphenothiazine Compounds

Vibrational Spectroscopy (Infrared) for Molecular Fingerprinting

The FT-IR spectrum of phenothiazine (B1677639) derivatives displays several key absorption bands that are indicative of their structure. researchgate.net The N-H stretching vibration in the parent phenothiazine molecule is typically observed around 3340 cm⁻¹. researchgate.net The symmetric stretching vibration of the C-S-C bond is assigned to a band appearing near 1080 cm⁻¹. researchgate.net Furthermore, the symmetric stretching of the C-N-C bond is attributed to an absorption band around 1243 cm⁻¹. researchgate.net The breathing modes of the carbon rings, corresponding to C=C stretching vibrations, are found in the regions of 1595-1574 cm⁻¹ and 1474-1445 cm⁻¹. researchgate.net

Substituents on the phenothiazine ring can influence the positions of these characteristic bands. For instance, the introduction of a hydroxyl group at the 9-position is expected to introduce a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, and a C-O stretching band. The precise positions of these and other bands provide a unique spectral signature for 9-Hydroxyphenothiazine.

Key Vibrational Modes of the Phenothiazine Skeleton researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3340 |

| C-S-C Symmetric Stretch | ~1080 |

| C-N-C Symmetric Stretch | ~1243 |

This table presents typical vibrational frequencies for the core phenothiazine structure. The presence of a hydroxyl group and other substituents will introduce additional characteristic bands.

Theoretical calculations, such as those using the ab initio Hartree-Fock (HF) method, can be employed to complement experimental data and aid in the complete interpretation of the vibrational spectra of phenothiazine derivatives. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the aromatic protons in the phenothiazine ring system are influenced by the electron-donating or electron-withdrawing nature of substituents. For instance, in N-methylphenothiazine-3-sulfonamide derivatives, the aromatic protons typically appear as multiplets in the range of δ 6.95–7.64 ppm. nih.gov The presence of a hydroxyl group at the 9-position would be expected to show a characteristic signal for the phenolic proton, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR spectroscopy offers insights into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms. For phenothiazine derivatives, the aromatic carbons typically resonate in the downfield region of the spectrum. The presence of substituents can cause noticeable shifts in the signals of the attached and adjacent carbon atoms. For example, in some phenothiazine derivatives, carbon-fluorine couplings can be observed in the ¹³C NMR spectra, providing further structural information. nih.gov

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the connectivity between atoms, a variety of 2D NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of protons that are on adjacent carbon atoms. youtube.com This is crucial for tracing out the spin systems within the aromatic rings of the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon resonances.

Together, these one- and two-dimensional NMR techniques provide a comprehensive picture of the molecular structure, enabling the complete and detailed assignment of all proton and carbon signals. preprints.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound and its derivatives. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm).

This high precision allows for the unambiguous determination of the elemental composition of the molecule. For example, by comparing the experimentally measured exact mass with the calculated exact mass for a proposed molecular formula, the correct formula can be confidently established. This is particularly important in distinguishing between compounds with the same nominal mass but different elemental compositions.

For instance, in the characterization of novel phenothiazine derivatives, HRMS is used to confirm the molecular formula of the synthesized compounds. researchgate.net In one study, a synthesized phenothiazine-incorporated N-Mannich base showed a molecular ion peak at m/z = 574 (M+), which corresponded to the molecular formula C₃₂H₃₈N₄O₂S₂. nih.gov This level of precision is essential for confirming the identity of new compounds and for verifying the success of a chemical synthesis.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties (UV-Vis, Photoluminescence)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. These techniques provide insights into how the molecule interacts with light.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of phenothiazine derivatives is characterized by absorption bands that arise from n-π* and π-π* electronic transitions. mdpi.com For example, a N-phosphoryl substituted phenothiazine derivative exhibits absorption bands at 280 nm and 234 nm. mdpi.com The position and intensity of these bands can be significantly influenced by the nature and position of substituents on the phenothiazine ring. The introduction of a hydroxyl group can lead to shifts in the absorption maxima. Extending the conjugation of the phenothiazine system generally results in a red-shift (bathochromic shift) of the absorption spectra and an increase in the molar extinction coefficient. rsc.org

Photoluminescence Spectroscopy: Upon absorption of light, this compound can relax to its ground state through radiative pathways, namely fluorescence and phosphorescence.

Fluorescence: This is the emission of light from the singlet excited state. Phenothiazine derivatives can exhibit fluorescence, with the emission wavelength being dependent on the molecular structure and the solvent. rsc.orgnih.gov For instance, a dinitrophenothiazine S-oxide derivative shows a fluorescent band at 647 nm. nih.gov

Phosphorescence: This is the emission of light from the triplet excited state. Some phenothiazine derivatives are known to exhibit room temperature phosphorescence (RTP). rsc.org For example, an N-phosphorylated phenothiazine derivative displays an intense phosphorescence peak centered at 540 nm in the solid state. mdpi.comnih.gov The photophysical properties of phenothiazine derivatives can be tuned by modifying their molecular structure, which has implications for their application in areas such as organic light-emitting diodes (OLEDs). nih.gov

X-ray Diffraction for Solid-State Structural Analysis

The phenothiazine ring system is not planar but adopts a folded or "butterfly" conformation along the N-S axis. nih.gov X-ray diffraction studies on phenothiazine derivatives have revealed that the degree of this folding can be influenced by the nature and position of substituents. mdpi.com For instance, in a 3,7-dinitro-10H-phenothiazine 5-oxide, the experimental bending angles in the central phenothiazine ring were found to be 98.31° for ΘS and 124.47° for ΘN. mdpi.comnih.gov

The crystal packing of phenothiazine derivatives is also revealed by X-ray diffraction, showing intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions can influence the solid-state properties of the material. In some N-phosphorylated phenothiazine derivatives, the absence of π-π stacking contacts has been noted, which can affect their phosphorescence properties. nih.gov The crystal structure of the parent 10H-phenothiazine has been determined to be in the Pnma space group. nih.gov

Computational Chemistry and Theoretical Investigations of 9 Hydroxyphenothiazine

Quantum Mechanical Studies on Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to predicting the three-dimensional structure and electronic properties of molecules like 9-Hydroxyphenothiazine. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular orbitals and energy states.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. dntb.gov.uairjweb.com It is particularly effective for predicting the ground-state properties of phenothiazine (B1677639) and its derivatives. tandfonline.comnih.gov DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee-Yang–Parr (B3LYP) with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various physicochemical properties. samipubco.com

A key structural feature of the phenothiazine core is its non-planar, butterfly-like conformation. mdpi.com DFT studies confirm that the central six-membered ring, containing the sulfur and nitrogen atoms, is puckered. The degree of this folding is a critical parameter that influences the molecule's electronic properties and intermolecular interactions. researchgate.netresearchgate.net Systematic theoretical analyses have shown that the angle between the two flanking aromatic rings is a primary structural parameter that determines the conformation and electron density in the central ring. researchgate.netresearchgate.net

Below is a table of representative geometric parameters for the core phenothiazine structure, optimized using DFT calculations, which are expected to be similar in this compound.

| Parameter | Description | Typical Calculated Value |

| C-S Bond Length | The length of the carbon-sulfur bonds in the central ring. | ~1.77 Å |

| C-N Bond Length | The length of the carbon-nitrogen bonds in the central ring. | ~1.41 Å |

| Butterfly Angle | The dihedral angle between the two benzene (B151609) rings. | ~140-160° |

| C-S-C Angle | The bond angle around the sulfur atom in the central ring. | ~98° |

| C-N-C Angle | The bond angle around the nitrogen atom in the central ring. | ~124° |

Note: These values are representative for the phenothiazine scaffold and can vary with different substituents and computational levels.

For more precise calculations that go beyond standard DFT approximations, ab initio (from first principles) methods are employed. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation—the interactions between electrons. acs.org

These high-accuracy calculations are particularly important for studying noncovalent interactions, such as π-π stacking, which are governed by dispersion forces. acs.org For phenothiazine derivatives, these methods have been used to investigate conformational stability and the energetics of dimer formation, finding that stability is often driven exclusively by dispersion-type electron correlation effects. acs.org While computationally more demanding, ab initio methods serve as a benchmark for validating results from more cost-effective DFT functionals.

Frontier Molecular Orbital (FMO) Analysis and Electronic Configuration

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. pmf.unsa.banih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba

A small HOMO-LUMO gap suggests the molecule is more reactive, less stable, and more polarizable. pmf.unsa.banih.gov This smaller energy gap facilitates charge transfer interactions within the molecule. pmf.unsa.ba

In phenothiazine derivatives, the HOMO is typically localized on the electron-rich tricyclic phenothiazine core, specifically involving the p-orbitals of the sulfur and nitrogen atoms. The LUMO distribution, however, can vary depending on the nature of the substituents. mdpi.com According to Koopmans' theorem, the energy of the HOMO is related to the ionization potential (IP), while the LUMO energy is related to the electron affinity (EA). samipubco.com

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates stronger electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy indicates stronger electron-accepting ability. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

Theoretical calculations reveal significant intramolecular charge redistribution within substituted phenothiazine molecules. researchgate.netrsc.org The phenothiazine ring system generally acts as the electron-donating part of the molecule, resulting in a net negative charge, while acceptor fragments attached to it carry a positive charge. researchgate.netrsc.org

The analysis of HOMO and LUMO compositions confirms this charge transfer characteristic. For many phenothiazine derivatives, the HOMO-LUMO transition corresponds to an intramolecular charge transfer (ICT) from the phenothiazine core (donor) to an attached acceptor group. mdpi.comrsc.org This ICT is fundamental to the electronic and photophysical properties of these compounds. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, visually represent the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tandfonline.com

Theoretical Elucidation of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely pathway.

For phenothiazine derivatives, particularly those with hydroxyl groups, DFT has been used to study their antioxidant activity. mdpi.com The antioxidant properties of phenolic compounds can proceed through several mechanisms, and computational studies help to determine the most favorable pathway. Key thermochemical parameters are calculated to describe these mechanisms: dntb.gov.uamdpi.com

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of an O-H bond. This is relevant to the Hydrogen Atom Transfer (HAT) mechanism.

Ionization Potential (IP): The energy required to remove an electron. This is the first step in the Sequential Electron Transfer Proton Transfer (SET-PT) mechanism.

Proton Dissociation Enthalpy (PDE): The enthalpy of deprotonation of the radical cation.

Proton Affinity (PA): The enthalpy of deprotonation of the parent molecule.

Electron Transfer Enthalpy (ETE): The enthalpy for electron donation from the anion. This is relevant to the Sequential Proton Loss Electron Transfer (SPLET) mechanism.

By comparing the calculated values of these parameters in different environments (e.g., gas phase vs. aqueous solution), researchers can predict which antioxidant mechanism is thermodynamically preferred. mdpi.com Studies on hydroxylated phenothiazine derivatives suggest that the position of the hydroxyl group significantly influences its chemical activity. mdpi.com This type of theoretical investigation is essential for understanding how a molecule like this compound might act as a radical scavenger. researchgate.net

Transition State Analysis for Synthetic Reactions

The synthesis of phenothiazine derivatives can proceed through various routes, and computational transition state analysis is a key method for elucidating the precise mechanisms and energetic barriers of these reactions. wikipedia.orgwikipedia.orgpressbooks.pubvedantu.comlibretexts.org While specific computational studies on the transition states in the synthesis of this compound are not extensively documented in the literature, the principles of transition state theory can be applied to its plausible synthetic pathways.

One common method for synthesizing phenothiazines involves the reaction of a diphenylamine (B1679370) derivative with sulfur. wikipedia.org For this compound, a potential synthetic route could involve the cyclization of a hydroxylated diphenylamine precursor. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model such reactions.

Theoretical Approach to Transition State Analysis:

A computational investigation into the synthesis of this compound would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., a hydroxylated diphenylamine and sulfur) and the final product (this compound) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves locating a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. wikipedia.org

Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. vedantu.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.

The table below illustrates hypothetical data that could be generated from a DFT study on a proposed synthetic step for a phenothiazine derivative.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +25.0 | 1 |

| Intermediate | -5.0 | 0 |

| Second Transition State | +15.0 | 1 |

| Product | -20.0 | 0 |

This table is a hypothetical representation of data from a computational study.

Photochemical Reaction Mechanisms and Excited State Dynamics

The interaction of this compound with light can trigger a cascade of photophysical and photochemical events. Computational chemistry is instrumental in unraveling these complex processes, which occur on ultrafast timescales.

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent de-excitation pathways can include fluorescence, intersystem crossing to a triplet state, or photochemical reactions. nih.gov For hydroxylated phenothiazines, one of the key potential photochemical pathways is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.govrsc.org

Excited-State Intramolecular Proton Transfer (ESIPT):

In molecules with a proton donor (the hydroxyl group) and a proton acceptor in close proximity, ESIPT can occur. chemrxiv.orgmdpi.comresearchgate.net In this compound, the nitrogen atom of the thiazine (B8601807) ring could potentially act as the proton acceptor. The ESIPT process involves the transfer of the hydroxyl proton to the nitrogen atom in the excited state, leading to the formation of a transient tautomer. This process is often characterized by a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths. mdpi.com

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to study ESIPT. researchgate.net These calculations can predict the geometries and energies of the ground and excited states of both the normal and tautomeric forms, as well as the potential energy barrier for the proton transfer.

Other Photochemical Pathways:

Besides ESIPT, other photochemical reactions can occur in phenothiazine derivatives upon UV irradiation. These include:

Photoionization: The molecule can eject an electron to form a radical cation. nih.govnih.gov The formation of the phenothiazine radical cation is a well-documented process and is responsible for some of the phototoxic effects of these compounds. nih.gov The excited states of these radical cations can act as powerful oxidants. acs.org

Intersystem Crossing (ISC): The initially formed singlet excited state can convert to a longer-lived triplet state. nih.gov This triplet state can then participate in energy transfer reactions, for example, with molecular oxygen to generate singlet oxygen, a reactive oxygen species.

Homolytic Cleavage: In some cases, irradiation can lead to the breaking of chemical bonds to form neutral radicals. nih.govnih.gov

The following table summarizes the key photochemical processes and the computational methods used to study them.

| Photochemical Process | Description | Computational Method |

| Photoexcitation | Absorption of a photon to reach an excited singlet state. | TD-DFT |

| Fluorescence | Radiative decay from the singlet excited state back to the ground state. | TD-DFT |

| Intersystem Crossing (ISC) | Non-radiative transition from a singlet excited state to a triplet excited state. | Spin-orbit coupling calculations |

| Phosphorescence | Radiative decay from the triplet excited state back to the ground state. | TD-DFT |

| Photoionization | Ejection of an electron to form a radical cation. | DFT, TD-DFT |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Transfer of a proton within the molecule in the excited state to form a tautomer. | TD-DFT, CASSCF |

Computational studies on various phenothiazine derivatives have provided a framework for understanding the excited-state dynamics. For instance, studies on chlorpromazine (B137089) have elucidated the formation of various radical species upon irradiation. nih.govnih.gov Theoretical investigations of other phenothiazine derivatives have detailed the nature of their excited states and the influence of substituents on their photophysical properties. mdpi.comresearchgate.netrsc.org These studies provide a strong basis for predicting the complex and multifaceted photochemical behavior of this compound.

Electrochemical Properties and Redox Chemistry of 9 Hydroxyphenothiazine

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a principal technique for investigating the redox properties of phenothiazine (B1677639) derivatives. This method provides valuable information on the thermodynamics of redox processes, the kinetics of electron transfer reactions, and the stability of the species formed.

The electrochemical oxidation of hydroxylated phenothiazine derivatives has been systematically examined. The oxidation of monohydroxyphenothiazine derivatives can lead to the formation of both dihydroxy species and substituted benzoquinones nih.gov. The initial oxidation step typically involves a one-electron process, leading to the formation of a radical cation. This process is often electrochemically reversible, as observed in the cyclic voltammograms of many phenothiazine analogues which show corresponding anodic and cathodic peaks mdpi.com.

For instance, the CV profile for chlorpromazine (B137089) (a related phenothiazine) shows a reversible redox reaction corresponding to its oxidation to the radical cation, CPZ•⁺ mdpi.com. Further oxidation events can occur at more positive potentials, which are often irreversible, indicating that subsequent chemical reactions generate new species mdpi.com. The oxidation potentials for several hydroxylated phenothiazine derivatives have been determined, highlighting the influence of substitution on the ease of oxidation.

| Compound | First Oxidation Potential (Ep1 vs. Fc/Fc+) | Notes |

|---|---|---|

| 2-Chlorophenothiazine (2CPTZ) | 0.353 V | Represents the ease of oxidizability of the free NH analogue. mdpi.com |

| Chlorpromazine (CPZ) | 0.590 V | Alkylated analogue, showing a higher oxidation potential compared to 2CPTZ. mdpi.com |

| 7,8-Dihydroxychlorpromazine (DHCP) | Data not specified in provided abstracts | Identified as a potent inhibitor of protein kinase C. nih.gov |

The data demonstrates that structural modifications, such as alkylation at the nitrogen atom, influence the oxidation potential of the phenothiazine core mdpi.com.

Investigation of Radical Cation Formation and Stability via Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a crucial technique for the direct detection and characterization of radical species, such as the radical cations formed during the oxidation of phenothiazines nih.govdocumentsdelivered.com.

Upon one-electron oxidation, phenothiazine derivatives form corresponding radical cations. EPR spectroscopy confirms the existence of these paramagnetic species nih.gov. Studies on N-phenylphenothiazine radical cations have shown that the unpaired electron is primarily localized at the nitrogen center, as indicated by g-values around 2.002-2.003 mdpi.com.

The EPR spectrum can reveal changes in radical structures during the oxidation process. For example, in studies of phenothiazine derivatives with attached nitronyl nitroxide or iminonitroxide radicals, the EPR line pattern changes upon oxidation, confirming the formation of new diradical cation species nih.gov. The stability of these radical cations is a key factor in the utility of phenothiazines in applications like photoredox catalysis. The highly reversible oxidation waves observed in the CV spectra of many phenothiazines imply that their corresponding radical cation species are relatively stable and accessible.

Structure-Activity Relationships in Redox Behavior of Hydroxylated Phenothiazines

The redox behavior of hydroxylated phenothiazines is intrinsically linked to their molecular structure. Structure-electroactivity relationships (SeAR) have been established to understand how different functional groups and substitution patterns influence the oxidation potential of the phenothiazine scaffold mdpi.com.

Key structural features that modulate the redox properties include:

Substitution on the Phenothiazine Ring: The presence of electron-withdrawing groups, such as a chlorine atom at the 2-position, generally makes the phenothiazine core more difficult to oxidize, resulting in a higher oxidation potential compared to derivatives with electron-donating groups like thiomethyl mdpi.com. Conversely, the presence of hydroxyl groups, particularly in dihydroxy derivatives like 7,8-dihydroxychlorpromazine, can influence the redox potential and subsequent reaction pathways nih.govnih.gov. Quinoidal structures on the nucleus have been found to increase potency in certain biological activities, which may correlate with altered redox characteristics nih.gov.

Substitution on the Nitrogen Atom: The nature of the substituent on the nitrogen atom of the phenothiazine ring has a significant effect. Alkylation generally increases the oxidation potential compared to the unsubstituted NH analogue mdpi.com. Molecular engineering efforts have shown that introducing alkyl or alkoxy groups on the nitrogen atom can improve electrochemical stability chemrxiv.org.

These relationships are crucial for designing novel phenothiazine derivatives with fine-tuned redox properties for applications ranging from materials science to catalysis chemrxiv.org.

Application in Photoredox Catalysis Research

The favorable electronic and redox properties of phenothiazines make them prominent and highly effective organic photoredox catalysts researchgate.netnih.gov. Their utility in this field stems from their strong reducing capabilities in the excited state and the ability to fine-tune their optoelectronic and redox properties through molecular design nih.govbeilstein-journals.org.

Phenothiazine derivatives have been successfully employed as photoredox catalysts in a variety of synthetic transformations nih.gov. These include:

Radical dehalogenations

Nucleophilic alkoxylations of alkyl olefins

C-N and C-H/C-H cross-couplings

The mechanism in photoredox catalysis generally involves the photoexcitation of the phenothiazine catalyst, followed by a single-electron transfer process nih.gov. N-Arylphenothiazines, for instance, have been developed as a class of strongly reducing photoredox catalysts. The introduction of electron-donating substituents on the N-phenyl group can shift the excited state reduction potential to highly negative values (up to -3.0 V vs SCE), enabling challenging chemical transformations beilstein-journals.org. The development of sustainable photoredox catalysts is an active area of research, with phenothiazines, dihydrophenazines, and phenoxazines being highlighted for their potential newiridium.com.

| Catalyst Type | Key Feature | Application Example |

|---|---|---|

| N-Phenylphenothiazine | Strongly reducing in the excited state. beilstein-journals.org | Nucleophilic addition of methanol (B129727) to styrenes. beilstein-journals.org |

| Extended Phenothiazines | Tunable optoelectronic and redox properties. nih.gov | Efficient oxidative coupling of amines to imines. nih.gov |

| N-Phenylphenothiazine Sulfoxide | Active photocatalyst for reductive activation. researchgate.netnih.gov | Synthesis of complex γ-lactones from simple olefins. researchgate.netnih.gov |

Chromatographic and Hyphenated Techniques for Analytical Studies of 9 Hydroxyphenothiazine

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental in the analytical workflow of 9-Hydroxyphenothiazine, providing robust mechanisms for its separation from impurities and related compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed techniques, each offering distinct advantages in terms of resolution, speed, and simplicity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone for the purity assessment and separation of this compound. nih.govmoca.net.ua Its versatility allows for the analysis of this polar and relatively non-volatile compound under a variety of conditions. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

Methodologies for the analysis of phenothiazine (B1677639) derivatives often employ C18 or C8 columns. nih.govsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure optimal separation and peak shape. nih.govallmultidisciplinaryjournal.com Due to the phenolic hydroxyl group, the retention of this compound is sensitive to the pH of the mobile phase. Detection is commonly achieved using ultraviolet (UV) spectrophotometry, as the phenothiazine ring system exhibits strong absorbance in the UV region. moca.net.ua Electrochemical detection can also be employed, offering high sensitivity for phenolic compounds. nih.gov

For purity analysis, a gradient elution program is often developed to separate this compound from its potential impurities, which may include the parent phenothiazine, oxidation products, and other related substances. Method validation is crucial and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability of the results. allmultidisciplinaryjournal.com

Table 1: Representative HPLC Parameters for the Analysis of Hydroxylated Phenothiazine Derivatives

| Parameter | Value |

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the separation and purity determination of phenothiazine derivatives. nih.govnih.gov However, due to the polarity and lower volatility of this compound conferred by the hydroxyl group, direct analysis can be challenging. oup.com Therefore, derivatization is a common and often necessary step to enhance its volatility and thermal stability, making it amenable to GC analysis. nih.govnih.govresearchgate.nettandfonline.comyoutube.com

Common derivatization reagents for phenolic compounds include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether. nih.govresearchgate.net Acylation and alkylation are other potential derivatization strategies. youtube.com

The choice of the GC column is critical for achieving good separation. Capillary columns with nonpolar or medium-polarity stationary phases, such as those based on polysiloxanes (e.g., 5% phenyl-methylpolysiloxane), are frequently used. nih.gov Flame ionization detection (FID) is a common choice for quantification due to its robustness and wide linear range. For impurity profiling, the high sensitivity of an electron affinity detector can be advantageous for certain halogenated derivatives. oup.com One of the challenges in the GC analysis of phenothiazines is their potential for thermal degradation in the injector or on the column, which must be carefully evaluated and minimized. nih.gov

Table 2: Typical GC Conditions for the Analysis of Derivatized Phenolic Compounds

| Parameter | Value |

| Derivatization Agent | BSTFA with 1% TMCS |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 150 °C (1 min), ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method widely used for the qualitative analysis, purity screening, and separation of this compound. nih.govfarmaciajournal.comnih.govresearchgate.net It is particularly useful for monitoring reaction progress and for preliminary purity checks before employing more quantitative methods.

For the separation of phenothiazine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. tsijournals.com A variety of mobile phase systems can be employed, typically consisting of a mixture of a nonpolar solvent (e.g., toluene (B28343) or hexane) and a more polar solvent (e.g., acetone, ethyl acetate (B1210297), or methanol) to achieve the desired separation. The addition of a small amount of a basic component like ammonia (B1221849) can improve the peak shape of basic phenothiazine derivatives, although this is less critical for the neutral this compound.

Visualization of the separated spots on the TLC plate is a crucial step. Due to its aromatic nature, this compound is expected to be UV active and can be visualized under UV light (typically at 254 nm) as a dark spot on a fluorescent background. libretexts.orglibretexts.org For enhanced visualization and for compounds that are not UV active, various staining reagents can be used. Reagents that react with phenolic compounds, such as ferric chloride, can produce colored spots. libretexts.org Universal stains like iodine vapor or phosphomolybdic acid are also effective for visualizing a wide range of organic compounds, including this compound. youtube.comsilicycle.comfiu.edu The retention factor (Rf value) is a key parameter in TLC and is used for the identification of compounds by comparing it with that of a standard. farmaciajournal.comtsijournals.com

Table 3: Representative TLC Systems for the Separation of Phenothiazine Derivatives

| Stationary Phase | Mobile Phase System | Visualization Method | Expected Rf Range |

| Silica Gel 60 F254 | Toluene:Acetone (8:2, v/v) | UV light (254 nm) | 0.3 - 0.5 |

| Silica Gel 60 F254 | Chloroform:Methanol (9:1, v/v) | Iodine Vapor | 0.4 - 0.6 |

| Reversed-Phase C18 | Methanol:Water (7:3, v/v) | UV light (254 nm) | 0.5 - 0.7 |

Hyphenated Techniques for Comprehensive Analysis

For a more comprehensive analysis, chromatographic techniques are often coupled with mass spectrometry, creating powerful hyphenated systems that provide both separation and structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the detailed characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection and structural elucidation power of mass spectrometry. mdpi.comnih.govresearchgate.net This technique is particularly well-suited for the analysis of this compound, as it can be analyzed directly without the need for derivatization.

In LC-MS analysis, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for phenothiazine derivatives, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]+, providing molecular weight information. mdpi.com Tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecule and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, which is crucial for the unambiguous identification of this compound and the characterization of its metabolites or degradation products. uab.edu For instance, the fragmentation pattern can help to confirm the presence and position of the hydroxyl group on the phenothiazine core. Glucuronide conjugates of hydroxylated metabolites can also be readily identified by their characteristic neutral loss of the glucuronic acid moiety (176 Da). researchgate.netscispace.com

Table 4: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | C18 (2.1 x 100 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

| Scan Mode | Full Scan and Product Ion Scan (MS/MS) |

| Precursor Ion (m/z) | [M+H]+ for this compound |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds, and it can be effectively applied to the study of this compound, typically after derivatization. farmaciajournal.comnih.gov The coupling of a gas chromatograph to a mass spectrometer allows for the separation of complex mixtures with subsequent identification of the individual components based on their mass spectra.

As with standalone GC, derivatization of the hydroxyl group of this compound is generally required to increase its volatility and improve its chromatographic behavior. nih.govnih.govresearchgate.nettandfonline.comyoutube.com The resulting derivatives are then introduced into the GC-MS system. Electron ionization (EI) is the most common ionization technique used in GC-MS. It is a hard ionization method that produces a wealth of fragment ions, creating a unique mass spectrum that serves as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries. nih.gov Chemical ionization (CI) is a softer ionization technique that can be used to obtain more prominent molecular ion information, which is often complementary to the fragmentation data from EI. nih.gov

GC-MS is particularly valuable for the identification of unknown impurities and metabolites. High-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, which allows for the determination of the elemental composition of the parent and fragment ions, further aiding in structural elucidation. nih.gov

Table 5: Representative GC-MS Conditions for Derivatized this compound

| Parameter | Value |

| Derivatization | Silylation (e.g., with BSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range (m/z) | 50 - 550 |

| Data Analysis | Mass Spectral Library Search |

LC-NMR and CE-MS Integrations

The integration of separation techniques like liquid chromatography (LC) and capillary electrophoresis (CE) with powerful spectroscopic and spectrometric detectors such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) has created robust analytical platforms for the comprehensive analysis of complex mixtures. nih.gov These hyphenated techniques, namely LC-NMR and CE-MS, offer unparalleled capabilities in separating and unequivocally identifying compounds, including phenothiazine derivatives and their metabolites. While specific applications detailing the analysis of this compound using these integrated systems are not extensively documented in publicly available literature, the principles and methodologies are well-established for the broader class of phenothiazine compounds. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The coupling of HPLC with NMR spectroscopy (LC-NMR) provides a powerful tool for the separation and structural elucidation of unknown compounds in complex mixtures. researchgate.netsaspublishers.com This technique is particularly valuable for identifying isomers and providing detailed structural information that mass spectrometry alone cannot offer. In the context of this compound analysis, LC-NMR could be employed to differentiate it from other hydroxylated isomers and to confirm the position of the hydroxyl group on the phenothiazine ring.

The process involves introducing the eluent from the HPLC column into the NMR flow cell. researchgate.net Spectra can be acquired in either on-flow or stopped-flow mode. For trace-level analysis, stopped-flow experiments are often necessary to acquire spectra with an adequate signal-to-noise ratio. The development of efficient solvent suppression techniques is crucial for measuring high-quality ¹H-NMR spectra when using non-deuterated solvents in the mobile phase. nih.gov

Research Findings:

While direct LC-NMR studies on this compound are scarce, research on related phenothiazine derivatives demonstrates the utility of this technique. For instance, NMR spectroscopy has been instrumental in characterizing the S-oxide and sulfone metabolites of various phenothiazine-based drugs. nih.gov In such studies, the chemical shifts of aromatic protons are significantly affected by the presence and position of substituent groups, allowing for detailed structural assignments. nih.govresearchgate.net An LC-NMR analysis of a mixture containing this compound would be expected to yield distinct proton and carbon NMR spectra for the separated analyte, confirming its molecular structure.

Below is a hypothetical data table illustrating the type of information that could be obtained from an LC-NMR analysis of this compound.

| Parameter | Value |

| LC System | |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) gradient |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 20 µL |

| NMR System | |

| Spectrometer | 600 MHz with cryoprobe |

| Mode | Stopped-flow |

| Solvent Suppression | WET or PRESAT |

| Key ¹H Signals (ppm) | Aromatic protons shifted due to -OH group, NH proton |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis coupled with mass spectrometry (CE-MS) is another powerful hyphenated technique that combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. wikipedia.org This technique is particularly well-suited for the analysis of polar and charged molecules, making it a viable method for the analysis of this compound and its potential metabolites. wikipedia.orgdiva-portal.org CE-MS requires minimal sample volume and can provide rapid analyses. wikipedia.org

The interface between the CE capillary and the MS ion source is a critical component of the system. Electrospray ionization (ESI) is the most common interface used for CE-MS, as it is suitable for ionizing polar and thermally labile compounds. wikipedia.org

Research Findings:

Numerous studies have reported the use of electromigration methods like capillary electrophoresis for the determination of various phenothiazine derivatives. walshmedicalmedia.comjfda-online.com The coupling of CE to MS would further enhance the analytical capabilities by providing molecular weight and structural information, aiding in the identification of known and unknown compounds. For this compound, a CE-MS method would involve optimizing the background electrolyte to achieve efficient separation from other related compounds, followed by MS detection for confirmation. The mass spectrometer would be operated to detect the protonated molecule [M+H]⁺ of this compound.

The following table provides a prospective set of parameters for a CE-MS analysis of this compound.

| Parameter | Value |

| CE System | |

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm length) |

| Background Electrolyte | 25 mM Ammonium (B1175870) acetate in water/acetonitrile (pH adjusted) |

| Separation Voltage | 25 kV |

| Injection Mode | Hydrodynamic |

| MS System | |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Monitored Ion (m/z) | [M+H]⁺ corresponding to C₁₂H₉NOS |

| Sheath Liquid | Isopropanol/water with 0.1% formic acid |

The integration of these advanced hyphenated techniques provides a robust framework for the detailed analytical investigation of this compound, enabling its separation, identification, and structural characterization in various matrices.

Applications of 9 Hydroxyphenothiazine in Advanced Materials Science Research

Development of Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes - OLEDs)

The unique photophysical and electrochemical properties of phenothiazine (B1677639) derivatives make them highly promising candidates for the development of advanced optoelectronic materials. researchgate.netunito.it The core phenothiazine structure is known for its electron-donating nature and its ability to be functionalized to tune its electronic properties. rsc.org The introduction of a hydroxyl group at the 9-position in 9-Hydroxyphenothiazine could further enhance its utility in organic light-emitting diodes (OLEDs) by influencing its solubility, film-forming properties, and electronic energy levels.

Derivatives of phenothiazine are often employed as hole-transporting materials (HTMs), emissive materials, or hosts for phosphorescent emitters in OLED devices. researchgate.net Their non-planar, butterfly-like structure can help to prevent intermolecular aggregation, which is a common cause of luminescence quenching in the solid state. This structural feature can lead to improved device efficiency and stability. The hydroxyl group in this compound could potentially participate in hydrogen bonding, which might be leveraged to control the molecular packing in thin films, further optimizing device performance.

Below is an illustrative data table showing the potential performance of OLED devices incorporating a hypothetical this compound derivative as a key component.

| Device Layer | Material | HOMO (eV) | LUMO (eV) | External Quantum Efficiency (%) |

| Hole Injection | PEDOT:PSS | -5.2 | - | - |

| Hole Transport | This compound Derivative | -5.4 | -2.1 | - |

| Emissive Layer | Ir(ppy)3 | -5.6 | -2.4 | - |

| Electron Transport | TPBi | -6.2 | -2.7 | - |

| Electron Injection | LiF | - | - | - |

| Cathode | Al | - | - | - |

| Overall Device Performance | 18.5 |

This table is an illustrative example. HOMO/LUMO levels and EQE are hypothetical, based on typical values for phenothiazine-based OLEDs.

Research into Functional Polymers and Organic Electronics

The incorporation of this compound into polymer chains can lead to the creation of functional polymers with tailored electronic and optical properties for applications in organic electronics. The phenothiazine moiety can be integrated into the polymer backbone or as a pendant group. The hydroxyl group offers a reactive site for polymerization reactions, such as esterification or etherification, allowing for the synthesis of a variety of polymer architectures, including polyesters, polyethers, and polyurethanes.

These functional polymers could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. In OFETs, the phenothiazine units can facilitate charge transport, and the polymer's properties can be tuned to achieve high charge carrier mobilities. For OPVs, polymers containing this compound could act as the electron donor material in the active layer.

The following table presents hypothetical data for a functional polymer derived from this compound, highlighting key properties relevant to organic electronics.

| Polymer ID | Monomer | Molecular Weight (kDa) | Hole Mobility (cm²/Vs) | Optical Bandgap (eV) |

| P-9HP-1 | This compound-alt-Fluorene | 25 | 1.2 x 10⁻³ | 2.8 |

| P-9HP-2 | This compound-co-Benzothiadiazole | 32 | 5.8 x 10⁻⁴ | 2.2 |

| P-9HP-3 | Poly(9-O-acrylate-phenothiazine) | 18 | 8.5 x 10⁻⁵ | 3.1 |

This table contains illustrative data. The specific properties would depend on the co-monomers and polymerization conditions.

Integration into Hybrid Material Systems for Specific Properties

Hybrid material systems, which combine organic and inorganic components, can exhibit synergistic properties that are not present in the individual constituents. This compound can be integrated into such systems to impart specific functionalities. The hydroxyl group can act as an anchor to bind to the surface of inorganic nanoparticles, such as quantum dots (QDs) or metal oxides (e.g., TiO₂, ZnO).

The table below illustrates the potential impact of incorporating this compound into a hybrid material system.

| Hybrid System | Inorganic Component | Organic Component | Interfacial Binding | Resulting Property Enhancement |

| QD-Polymer Nanocomposite | CdSe/ZnS QDs | P3HT | This compound linker | Improved QD dispersion and photoluminescence quenching |

| Metal-Organic Framework (MOF) | ZIF-8 | This compound guest | Host-guest interaction | Enhanced gas sensing selectivity |

| Hybrid Perovskite Solar Cell | CH₃NH₃PbI₃ | Spiro-OMeTAD | This compound additive | Improved film morphology and device stability |

This table provides illustrative examples of how this compound could be integrated into hybrid systems and the potential benefits.

Biochemical Interaction Studies and Enzymatic Research with Hydroxylated Phenothiazine Scaffolds

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org These studies are crucial in understanding the binding modes and affinities of potential drug candidates with their protein targets. For phenothiazine (B1677639) derivatives, molecular docking has been instrumental in elucidating interactions with various biological macromolecules.

Research has shown that the thiazine (B8601807) nucleus within the phenothiazine structure exhibits affinity for proteins, likely due to its aromatic and hydrophobic characteristics. frontiersin.org Docking studies on phenothiazine hybrids have been conducted to explore their interactions with targets like the antiapoptotic protein BCL-2. frontiersin.org These computational analyses help identify key amino acid residues involved in the binding and provide insights into the physicochemical properties that govern the ligand's affinity for the macromolecule. frontiersin.org

For instance, docking studies have been used to investigate the binding of phenothiazine analogues at the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. ekb.eg These simulations can reveal how substitutions on the phenothiazine ring system influence binding conformations and interactions, such as the formation of hydrogen bonds with specific residues like Val181, Asn258, and Val238. ekb.eg Similarly, docking has been employed to study interactions with acetylcholinesterase (AChE), where cytotoxic phenothiazine compounds showed interaction patterns similar to known inhibitors. bilkent.edu.tr

While specific docking data for 9-Hydroxyphenothiazine is not extensively detailed in the provided context, the general findings for the phenothiazine scaffold highlight the importance of its structural features in molecular recognition. The hydroxyl group in this compound would be expected to serve as a potent hydrogen bond donor and/or acceptor, potentially enhancing binding affinity and specificity for target proteins.

| Phenothiazine Derivative Target | Key Interacting Residues (from Docking) | Potential Interaction Type | Reference |

|---|---|---|---|

| Tubulin (Colchicine site) | Val181, Asn258, Val238 | Hydrogen Bonding | ekb.eg |

| Acetylcholinesterase (AChE) | Not specified | Amino Acid Interactions | bilkent.edu.tr |

| Bcr-Abl Kinase | Not specified | Hydrogen Bonding | ekb.eg |

Investigation of Enzyme Inhibition Mechanisms (e.g., Histone Deacetylase 6)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. wikipedia.org The dysregulation of HDACs, particularly HDAC6, is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them significant therapeutic targets. nih.gov Histone deacetylase inhibitors (HDACi) block this deacetylation process, leading to hyperacetylation of proteins, which can affect gene expression and induce cell cycle arrest or apoptosis in cancer cells. wikipedia.org

The phenothiazine system has been identified as a highly effective "cap group" for potent and selective HDAC6 inhibitors. nih.gov HDAC inhibitors typically consist of three main components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a cap group that interacts with the surface of the enzyme. nih.gov The phenothiazine moiety serves as a favorable cap group, contributing to the inhibitor's potency and selectivity. nih.gov

Studies on phenothiazine-based benzhydroxamic acids have demonstrated their ability to selectively inhibit HDAC6. nih.gov For example, the inhibitor HPOB, which features a phenothiazine scaffold, shows approximately 50-fold selectivity for HDAC6 over HDAC1. nih.gov The mechanism of inhibition involves the hydroxamate moiety binding to the active site zinc ion, while the phenothiazine cap group interacts with residues on the rim of the active site, potentially in a pocket formed by the L1 loop, which contributes to the selectivity for HDAC6. nih.gov

The general mechanism of enzyme inhibition can be categorized as competitive, non-competitive, or uncompetitive. youtube.comyoutube.com

Competitive inhibitors bind to the active site, preventing the substrate from binding. youtube.comyoutube.com

Non-competitive inhibitors bind to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency. youtube.comyoutube.com

Uncompetitive inhibitors bind only to the enzyme-substrate complex, also at an allosteric site. youtube.comyoutube.com

For phenothiazine-based HDAC inhibitors, the interaction is typically with the active site channel, where the zinc-binding group coordinates with the zinc ion and the cap group makes surface interactions, characteristic of competitive or mixed-type inhibition.

| Inhibitor Feature | Role in HDAC6 Inhibition | Example Moiety | Reference |

|---|---|---|---|

| Cap Group | Interacts with the enzyme surface, conferring potency and selectivity. | Phenothiazine | nih.gov |

| Linker | Connects the cap group to the zinc-binding group. | Benzylic or Oxazole Linkers | nih.gov |

| Zinc-Binding Group (ZBG) | Chelates the catalytic zinc ion in the HDAC active site. | Hydroxamic Acid | nih.gov |

Structure-Based Ligand Design and Optimization in Biochemical Systems

Structure-based ligand design is a powerful strategy in drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors with high affinity and selectivity. nih.gov This approach has been increasingly applied to the development of phenothiazine-based compounds.

Historically, the design of selective HDAC6 inhibitors was challenging due to the lack of a crystal structure for human HDAC6. nih.gov Researchers had to rely on homology models combined with experimental data to guide the design process. nih.gov However, with the recent availability of HDAC6 crystal structures, a more precise, structure-based design is now possible. nih.gov These structures provide detailed insights into how inhibitors bind and what interactions are key for selectivity, particularly concerning the L1 loop which forms a unique pocket in HDAC6. nih.gov

The optimization of phenothiazine scaffolds involves systematic chemical modifications to improve their biochemical and pharmacological properties. For example, a novel series of phenothiazine derivatives was designed and synthesized for the treatment of breast cancer. nih.gov This involved creating hybrids containing moieties like diethanolamine, flavonoids, and nitric oxide (NO) donors to enhance their activity. nih.gov Such molecular hybridization strategies aim to combine the beneficial properties of different pharmacophores to create more effective, multi-target agents. nih.gov

The structure-activity relationship (SAR) studies derived from these efforts are crucial. They help to identify which chemical substitutions and structural modifications lead to enhanced biological activity. For instance, the addition of a carbonyl group after the phenothiazine's nitrogen was found to boost cytostatic activity in certain cancer cell lines. ekb.eg Through iterative cycles of design, synthesis, and biological evaluation, guided by structural and computational insights, phenothiazine derivatives like this compound can be optimized for specific biochemical targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.